2-deoxy-D-ribose-1-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

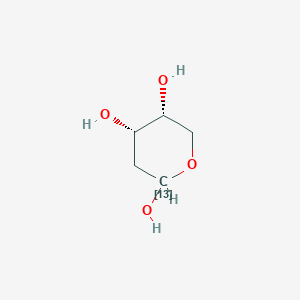

2-deoxy-D-ribose-1-13C: is a labeled form of 2-deoxy-D-ribose, a deoxypentose sugar. The “13C” denotes the presence of a carbon-13 isotope at the first carbon position, which is useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is significant in the study of metabolic pathways and the synthesis of nucleosides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-deoxy-D-ribose-1-13C typically involves the incorporation of the carbon-13 isotope into the ribose structure. One common method is the reduction of 2-deoxy-D-ribose-5-phosphate using labeled reducing agents. The reaction conditions often require a controlled environment to ensure the incorporation of the isotope at the desired position.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes the fermentation of glucose with labeled carbon sources, followed by chemical or enzymatic conversion to the desired product. The production process is optimized to maximize yield and purity, ensuring the compound is suitable for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-deoxy-D-ribose-1-13C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-deoxy-D-ribonolactone.

Reduction: Reduction reactions can convert it to 2-deoxy-D-ribitol.

Substitution: It can participate in substitution reactions to form nucleosides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: 2-deoxy-D-ribonolactone.

Reduction: 2-deoxy-D-ribitol.

Substitution: Various nucleosides, depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 2-deoxy-D-ribose-1-13C is used in the synthesis of labeled nucleosides and nucleotides, which are essential for studying DNA and RNA structures and functions.

Biology: In biological research, this compound helps trace metabolic pathways and understand the role of deoxyribose in cellular processes.

Medicine: It is used in the development of antiviral and anticancer drugs, where labeled nucleosides are crucial for tracking drug metabolism and efficacy.

Industry: In the pharmaceutical industry, this compound is used in the production of diagnostic agents and therapeutic compounds.

Mécanisme D'action

The mechanism of action of 2-deoxy-D-ribose-1-13C involves its incorporation into nucleic acids. The labeled carbon allows researchers to track the compound through various biochemical pathways using NMR spectroscopy. This helps in understanding the synthesis and degradation of nucleic acids and the role of deoxyribose in these processes.

Comparaison Avec Des Composés Similaires

2-deoxy-D-ribose: The unlabeled form of the compound.

2-deoxy-D-arabinose: A stereoisomer of 2-deoxy-D-ribose.

D-ribose: The parent compound from which 2-deoxy-D-ribose is derived.

Uniqueness: 2-deoxy-D-ribose-1-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in NMR studies. This labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with the unlabeled compound.

Activité Biologique

2-Deoxy-D-ribose (2dR) is a naturally occurring sugar that plays a significant role in cellular metabolism, particularly in the synthesis of nucleotides and nucleic acids. The isotopically labeled variant, 2-deoxy-D-ribose-1-13C, has garnered attention for its biological activities, particularly in the context of angiogenesis, oxidative stress, and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research studies and findings.

Angiogenesis

Angiogenesis, the formation of new blood vessels from existing ones, is a critical process in wound healing and tissue repair. Several studies have demonstrated that 2dR promotes angiogenic activity through various mechanisms:

- Proliferation and Migration : 2dR has been shown to enhance the proliferation and migration of endothelial cells. For instance, studies using human aortic endothelial cells (HAECs) indicated that 2dR stimulates these processes in a dose-dependent manner, with significant effects observed at concentrations ranging from 10 µM to 100 µM .

- Tube Formation : In vitro assays demonstrated that 2dR enhances tube formation by endothelial cells on Matrigel, indicating its potential role in promoting vascular network formation .

- Mechanisms of Action : The angiogenic effects of 2dR are mediated through the upregulation of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), which are crucial for endothelial cell function and survival under hypoxic conditions .

Oxidative Stress and Cytotoxicity

While 2dR exhibits pro-angiogenic properties, it also has been implicated in inducing oxidative stress:

- Oxidative Damage : Research indicates that treatment with 2dR can lead to oxidative damage in pancreatic β-cells by depleting intracellular glutathione (GSH) levels. This effect is mediated through the inhibition of cystine transport via system χc−, leading to increased reactive oxygen species (ROS) levels and subsequent cytotoxicity .

- Dose-Dependent Effects : The cytotoxic effects of 2dR are also dose-dependent. For example, concentrations as low as 10 mM have been shown to significantly impair cell viability in various cell lines, including osteoblastic cells .

Therapeutic Implications

The dual nature of 2dR's biological activity suggests potential therapeutic applications:

- Wound Healing : Given its angiogenic properties, 2dR may be beneficial in developing wound dressings aimed at enhancing healing through improved blood supply .

- Diabetes Management : The oxidative stress induced by 2dR highlights its potential role in diabetes-related complications. Studies suggest that antioxidants like N-acetylcysteine (NAC) can mitigate the damaging effects of 2dR on β-cells, indicating a possible therapeutic avenue for diabetes management .

Table: Summary of Key Studies on Biological Activity of 2-Deoxy-D-Ribose

| Year | Study Focus | Findings | Concentrations Used |

|---|---|---|---|

| 1994 | Angiogenesis | Induced chemotaxis in endothelial cells | 10 µM & 100 µM |

| 2003 | Tube Formation | Enhanced tube formation in HUVECs | 1 µM & higher |

| 2019 | Dose Dependency | Increased proliferation & migration in HAECs | Range: 10 µM - 1 mM |

| 2020 | Oxidative Stress | Induced GSH depletion & apoptosis in β-cells | Up to 50 mM |

| 2020 | Wound Healing | Promoted angiogenesis in wound models | Various doses |

Research Insights

- Dikici et al. (2019) demonstrated that varying doses of 2dR significantly enhance metabolic activity and proliferation of HAECs while also stimulating tube formation at optimal concentrations .

- Zhang et al. (1998) highlighted that only the D-enantiomer (2dDR) exhibited migratory responses in microvascular endothelial cells, underscoring its specific biological activity compared to its enantiomer .

- Sengupta et al. (2003) provided evidence for the pro-angiogenic properties of 2dR using an AngioKit™ coculture system, demonstrating its effectiveness even at low concentrations .

Propriétés

IUPAC Name |

(4S,5R)-(213C)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-PHMCFYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO[13CH]1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.